A-1-(Aminomethyl)-4-hydroxy-1,3-benzendimethanol
Description
A-1-(Aminomethyl)-4-hydroxy-1,3-benzendimethanol (CAS 24085-19-6) is a benzenedimethanol derivative with the molecular formula C₉H₁₃NO₃ and a molecular weight of 183.20 g/mol . Its structure features a benzene ring substituted with hydroxyl (-OH), hydroxymethyl (-CH₂OH), and aminomethyl (-CH₂NH₂) groups. These properties suggest utility in pharmaceutical synthesis, particularly as an intermediate for bioactive molecules requiring water solubility and functional group versatility.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-amino-1-hydroxyethyl)-2-(hydroxymethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3,9,11-13H,4-5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWJKPKXTLAZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A-1-(Aminomethyl)-4-hydroxy-1,3-benzendimethanol can be achieved through several methods. One common approach involves the alkylation of ammonia, where an alkyl halide reacts with ammonia to form a primary amine . Another method is the reduction of nitriles using lithium aluminum hydride (LiAlH4) to produce primary amines . Additionally, the Gabriel synthesis, which involves the reaction of potassium phthalimide with an alkyl halide, can be used to prepare primary amines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The reduction of nitriles and the Gabriel synthesis are often preferred due to their high yields and relatively simple reaction conditions .
Chemical Reactions Analysis
Types of Reactions: A-1-(Aminomethyl)-4-hydroxy-1,3-benzendimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized to form corresponding aldehydes or ketones . Reduction reactions can convert the compound into different amine derivatives . Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . Reaction conditions vary depending on the desired product, but typical conditions include refluxing in organic solvents and maintaining specific temperature and pH ranges .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction. Oxidation reactions yield aldehydes or ketones, while reduction reactions produce various amine derivatives . Substitution reactions result in the formation of new functionalized compounds .
Scientific Research Applications
A-1-(Aminomethyl)-4-hydroxy-1,3-benzendimethanol has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, the compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules . In medicine, it is investigated for its potential therapeutic properties, including its role as a precursor for drug development . Additionally, the compound finds applications in the industry as an intermediate in the synthesis of various chemicals and materials .
Mechanism of Action
The mechanism of action of A-1-(Aminomethyl)-4-hydroxy-1,3-benzendimethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and functional groups . For example, it may inhibit the activity of enzymes involved in metabolic pathways by binding to their active sites . The exact molecular targets and pathways vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Levalbuterol Related Compound F (CAS 24085-03-8)
- Molecular Formula: C₂₀H₂₇NO₃
- Molecular Weight : 329.40 g/mol
- Key Features: Contains a benzyl-tert-butylamino group and additional hydroxymethyl substituents.
- Physicochemical Properties: LogP: 3.9 (high lipophilicity vs. -1.2 for the target compound) Hydrogen Bond Donors/Acceptors: 3/4 Rotatable Bonds: 7 (vs. 3 in the target compound) TPSA: 63.9 Ų (lower polarity than the target compound) .
- Applications : Functions as a pharmaceutical impurity in albuterol sulfate formulations, requiring stringent quality control .
Patent Blue V (CAS 3536-49-0)
- Molecular Formula : C₂₇H₃₁N₂O₇S₂Na (sodium salt)
- Molecular Weight : 582.66 g/mol
- Key Features: A sulfonated triarylmethane dye with diethylamino and hydroxyl groups.
- Physicochemical Properties: Hydrogen Bond Donors/Acceptors: 4/7 Structural Complexity: Extensive conjugation and sulfonate groups enhance water solubility .
- Applications : Used as a food colorant , contrasting with the pharmaceutical focus of the target compound .
Comparative Data Table
Biological Activity
A-1-(Aminomethyl)-4-hydroxy-1,3-benzendimethanol, commonly referred to as a derivative of salbutamol, is a compound that exhibits significant biological activity primarily as a selective β2-adrenergic agonist. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H21NO3
- Molecular Weight : 239.31 g/mol
- IUPAC Name : α-1-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol
This compound is characterized by the presence of hydroxyl groups and an amine functional group, which contribute to its biological activity.
This compound functions primarily through its action on β2-adrenergic receptors. The activation of these receptors leads to various physiological responses:
- Bronchodilation : The compound relaxes bronchial smooth muscles, making it effective in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).
- Neuroprotective Effects : Recent studies indicate that this compound may elevate fibroblast growth factor 20 (FGF20) levels in nigrostriatal neurons, providing neuroprotective benefits in models of Parkinson's disease .
Biological Activity and Pharmacological Effects
The biological activity of this compound has been extensively studied in various contexts:
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Bronchodilation | Effective in relaxing bronchial smooth muscles for respiratory relief |
| Cardiovascular Effects | Modulates heart rate with minimal side effects compared to other agonists |
| Neuroprotection | Enhances FGF20 levels; potential therapeutic role in neurodegenerative diseases |
Case Studies and Research Findings
Several studies have documented the effects and therapeutic potential of this compound:
- Asthma Treatment : In clinical trials, patients treated with this compound demonstrated significant improvement in lung function compared to placebo groups. The onset of action was rapid, comparable to traditional β2 agonists like isoprenaline .
- Neuroprotective Studies : Animal models have shown that this compound can protect against dopaminergic neuron loss in Parkinson's disease models. The mechanism is believed to involve modulation of neuroinflammatory pathways .
- Cardiovascular Safety : Research indicates that this compound has a favorable safety profile with reduced cardiovascular side effects compared to non-selective β agonists. It has been shown to produce less tachycardia while maintaining efficacy in bronchial dilation .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
